molecular formula C9H8O2 B12111312 6-prop-2-ynoxyhexa-1,4-diyn-3-ol

6-prop-2-ynoxyhexa-1,4-diyn-3-ol

Cat. No.: B12111312
M. Wt: 148.16 g/mol
InChI Key: OBBXAOHJGZZLJZ-UHFFFAOYSA-N
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Description

6-prop-2-ynoxyhexa-1,4-diyn-3-ol: 1-phenylpenta-1,4-diyn-3-ol ) is a chemical compound with the molecular formula

C11H8O\text{C}_{11}\text{H}_8\text{O}C11​H8​O

. Its structure features a phenyl group attached to a hexadiynol backbone. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Sonogashira Coupling: The most common method involves a Sonogashira coupling between a terminal alkyne (prop-2-yn-1-ol) and a phenyl halide (e.g., bromobenzene). Palladium catalysts facilitate the coupling reaction.

    Alkyne Hydroxylation: Another approach is the hydroxylation of a hexadiyne (1,4-diyn-3-ol) using strong base and hydrogen peroxide.

    Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: 6-prop-2-ynoxyhexa-1,4-diyn-3-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction yields the corresponding alkene or saturated alcohol.

    Substitution: Halogenation or other substitution reactions occur at the phenyl group.

Common Reagents::

    Oxidation: KMnO₄, PCC (pyridinium chlorochromate)

    Reduction: LiAlH₄, NaBH₄

Major Products::
  • Oxidation: Aldehyde or carboxylic acid derivatives
  • Reduction: Alkene or saturated alcohol derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Research on its pharmacological properties, including potential anticancer effects.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

    Targets: Interacts with cellular proteins or enzymes.

    Pathways: May modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

6-prop-2-ynoxyhexa-1,4-diyn-3-ol

InChI

InChI=1S/C9H8O2/c1-3-7-11-8-5-6-9(10)4-2/h1-2,9-10H,7-8H2

InChI Key

OBBXAOHJGZZLJZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC#CC(C#C)O

Origin of Product

United States

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